molecular formula C16H24BFN2O4 B1446094 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid CAS No. 1704064-00-5

4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid

Cat. No.: B1446094
CAS No.: 1704064-00-5
M. Wt: 338.2 g/mol
InChI Key: XLDYCBRJWKIQDK-UHFFFAOYSA-N
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Description

4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid is a boronic acid derivative featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a fluorine substituent on the phenyl ring. This compound is primarily utilized in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety, which facilitates carbon-carbon bond formation . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

[3-fluoro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17(22)23)10-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDYCBRJWKIQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis Method (Patent CN105017301A)

  • Raw Materials: Carbonyl phenylboronic acid, thionyl chloride, tert-butyl alcohol.
  • Process Overview:
    • The carbonyl phenylboronic acid is reacted with thionyl chloride to form an intermediate acyl chloride.
    • This intermediate is then treated with tert-butyl alcohol in the presence of a base to yield tert-butoxycarbonyl phenylboronic acid.
  • Reaction Conditions:
    • The reaction proceeds under mild conditions suitable for scale-up.
    • No need for expensive or highly reactive organolithium reagents.
  • Advantages:
    • High molar yield up to 95%.
    • High purity (~98%).
    • Cost-effective due to inexpensive raw materials.
    • Stable and easy to operate process.
    • Suitable for ortho-, meta-, and para-substituted tert-butoxycarbonyl phenylboronic acids.

Comparison with Other Methods

Method Key Reagents Temperature Yield Purity Scalability Notes
s-Butyl lithium & boric acid ester (Chemical Communications, 2012) o-Bromobenzoic acid tert-butyl ester, s-butyl lithium -48 °C Moderate High Low Expensive reagents, low temperature limits scale-up
n-Butyl lithium & boric acid ester (WO2013/56163) m-Bromobenzoic acid tert-butyl ester, n-butyl lithium -100 °C Moderate High Low Expensive, very low temperature, not suitable for large scale
Thionyl chloride & tert-butyl alcohol (CN105017301A) Carbonyl phenylboronic acid, thionyl chloride, tert-butyl alcohol Ambient to mild Up to 95% ~98% High Cost-effective, stable, industrially viable

Functionalization to 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic Acid

Following the preparation of the tert-butoxycarbonyl phenylboronic acid intermediate, the compound is further functionalized by introducing the piperazine moiety and fluorine substitution on the phenyl ring.

General Synthetic Route

  • Step 1: Synthesis of 3-fluorophenylboronic acid derivative with tert-butoxycarbonyl protection.
  • Step 2: Introduction of a piperazin-1-ylmethyl substituent at the 4-position of the phenyl ring.
  • Step 3: Protection of the piperazine nitrogen with a tert-butoxycarbonyl group to prevent side reactions.

The functionalization typically involves nucleophilic substitution or reductive amination reactions to attach the piperazine moiety to the boronic acid scaffold.

Stock Solution Preparation Data

According to GlpBio data, stock solutions of 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid are prepared at various concentrations for biological assays, indicating the compound’s solubility and stability profiles:

Amount of Compound (mg) 1 mM Volume (mL) 5 mM Volume (mL) 10 mM Volume (mL)
1 2.9569 0.5914 0.2957
5 14.7846 2.9569 1.4785
10 29.5692 5.9138 2.9569
  • Solvents used include DMSO, PEG300, Tween 80, corn oil, and water in sequential addition to ensure clear solutions.
  • Physical methods such as vortexing, ultrasound, or hot water baths aid dissolution.

Research Findings and Process Notes

  • The one-pot method using thionyl chloride and tert-butyl alcohol is preferred industrially due to its simplicity, cost-effectiveness, and high yield.
  • Avoidance of organolithium reagents reduces safety concerns and operational complexity.
  • The tert-butoxycarbonyl group serves as a protecting group for the piperazine nitrogen, facilitating subsequent reactions without side reactions.
  • The fluorine substitution on the phenyl ring can be introduced via halogenated precursors or selective fluorination techniques prior to boronic acid formation.
  • Purification typically involves recrystallization or chromatographic methods to achieve high purity.

Summary Table of Preparation Methods

Preparation Aspect Details
Key Intermediate tert-Butoxycarbonyl phenylboronic acid
Preferred Synthesis Method One-pot reaction with thionyl chloride and tert-butyl alcohol (Patent CN105017301A)
Yield and Purity Up to 95% yield, ~98% purity
Reaction Conditions Mild temperature, ambient to slightly elevated
Scalability Suitable for industrial-scale production
Functionalization Nucleophilic substitution or reductive amination to introduce piperazinylmethyl group
Protection Strategy tert-Butoxycarbonyl group protects piperazine nitrogen
Stock Solution Preparation Concentrations from 1 mM to 10 mM in DMSO and co-solvents for biological applications

Chemical Reactions Analysis

Types of Reactions

4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid can undergo various chemical reactions, including:

    Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Acids: Such as trifluoroacetic acid for deprotection.

    Bases: Like potassium carbonate for various substitution reactions.

Major Products Formed

    Cross-Coupling Products: Formation of biaryl compounds.

    Deprotected Amines: Removal of the tert-butoxycarbonyl group yields free amines.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula C14H20BFN2O3C_{14}H_{20}BFN_2O_3 and a molecular weight of approximately 295.13 g/mol. The presence of the boronic acid group allows for versatile reactivity, especially in coupling reactions.

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that boronic acids can inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. The incorporation of the piperazine moiety enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy against various cancer types.

Case Study:
A study demonstrated that derivatives of phenylboronic acids exhibited selective cytotoxicity against breast cancer cell lines. The modification of these compounds with piperazine derivatives, such as 4-(tert-butoxycarbonyl)piperazine, improved their selectivity and potency against resistant cancer cells .

Drug Development

2.1 Targeted Drug Delivery
The design of boronic acid derivatives, including this compound, has been explored for targeted drug delivery systems. The ability to form reversible covalent bonds with diols makes boronic acids suitable for creating drug conjugates that release therapeutic agents in response to specific biological stimuli.

Case Study:
In a recent formulation study, researchers created a targeted delivery system using boronic acid conjugates that demonstrated enhanced uptake in tumor tissues compared to conventional delivery methods. This approach highlights the potential of utilizing 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid in developing more effective cancer therapies .

Synthesis and Reactions

3.1 Cross-Coupling Reactions
The compound can serve as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules. Its boronic acid functionality allows it to react with various electrophiles, facilitating the formation of carbon-carbon bonds.

Reaction TypeDescription
Suzuki CouplingUtilizes the boronic acid group to couple with aryl halides to form biaryl compounds.
BorylationInvolves the introduction of a boron atom into organic molecules via electrophilic substitution.

Biological Studies

4.1 Enzyme Inhibition Studies
The compound's structural features allow it to interact with various enzymes, potentially serving as an inhibitor or modulator. For instance, studies have shown that certain piperazine derivatives can inhibit serine proteases, which play a role in inflammatory processes.

Case Study:
A detailed enzymatic study indicated that 4-(tert-butoxycarbonyl)piperazine derivatives exhibited significant inhibition of trypsin-like serine proteases, suggesting their potential use as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid is primarily related to its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition. The compound may target specific enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their differentiating features are summarized below:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key References
Target: 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid Boc-protected piperazine linked via methyl group to 3-fluoro-phenylboronic acid Not explicitly provided ~350 (estimated)
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic acid () Boc-piperazine directly attached to phenylboronic acid (no methyl linker or fluorine) Not provided ~335 (estimated)
4-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid () Ethoxy linker between piperazine and phenylboronic acid; 3-fluoro substituent C₁₇H₂₆BFN₂O₅ 368.21
4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid () Carbonyl linker between piperazine and phenylboronic acid; 3-fluoro substituent C₁₆H₂₂BFN₂O₅ 352.17
3-[[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl]benzoic acid () Boc-piperazine linked via methyl group to benzoic acid (carboxylic acid instead of boronic acid) C₁₇H₂₄N₂O₄ 320.38

Key Observations :

  • Linker Variations : The target compound uses a methyl linker, whereas analogues employ ethoxy () or carbonyl () linkers. These differences influence steric bulk and electronic properties, affecting reactivity in cross-coupling reactions .
  • Functional Group Differences : Replacement of boronic acid with carboxylic acid () shifts utility from cross-coupling to peptide synthesis or carboxylate-based drug intermediates .

Biological Activity

4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid, with the CAS number 1190095-10-3, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to cancer therapy and enzyme inhibition. This compound features a piperazine moiety, which is known for its role in various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H25BN2O4C_{16}H_{25}BN_{2}O_{4}, with a molecular weight of approximately 320.19 g/mol. The structure includes a boronic acid functional group, which is significant for its reactivity and interaction with biomolecules.

The biological activity of this compound primarily revolves around its ability to interact with specific proteins and enzymes, particularly those involved in cancer pathways. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited for inhibiting enzymes and modulating protein-protein interactions.

1. Inhibition of Protein Kinases

Research indicates that compounds similar to 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid can inhibit various protein kinases, such as Src family kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth and differentiation. Inhibition of these pathways can lead to reduced tumor cell proliferation.

Case Study: Src Kinase Inhibition
In a study involving small molecule inhibitors targeting UNC119-Src interactions, a related compound demonstrated significant inhibition of Src autophosphorylation at tyrosine 419 (Y419), which is critical for kinase activation. This suggests that similar mechanisms may be applicable to 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid, potentially leading to therapeutic applications in oncology .

2. Anticancer Activity

The anticancer potential of boronic acids has been widely studied. For instance, compounds that target the interaction between lipidated proteins and their cargo have shown promise in disrupting oncogenic signaling pathways. The specific structural features of 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid may enhance its selectivity and potency against cancer cells.

Research Findings

Study Focus Findings
Thomas et al. (2020)Src Kinase InhibitionIdentified novel inhibitors that reduce Src activity by disrupting protein interactions .
BLD Pharma (2024)Compound CharacterizationDetailed the physical properties and potential applications of boronic acids in medicinal chemistry .
Sigma-Aldrich (2020)Phenylboronic Acid DerivativesExplored the use of phenylboronic acids as enzyme inhibitors and their role in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the phenylboronic acid core. For example, tert-butoxycarbonyl (Boc) protection of the piperazine nitrogen is critical to prevent undesired side reactions during coupling steps . Key intermediates, such as Boc-protected piperazine derivatives, can be characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselective substitution. Mass spectrometry (MS) and IR spectroscopy further validate structural integrity, particularly for the boronic acid moiety and Boc group .

Q. How does the stability of the boronic acid group in this compound influence storage and handling protocols?

  • Methodological Answer : Boronic acids are prone to hydrolysis, especially under humid conditions. Stability studies recommend storage at 0–6°C in anhydrous solvents (e.g., THF or DMF) to minimize degradation . Periodic 11B^{11}B-NMR or FTIR analysis can monitor boronic acid integrity, with peaks at ~1,330 cm1^{-1} (B–O stretching) and ~1,650 cm1^{-1} (B–C vibrations) serving as diagnostic markers .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups in the Boc moiety (δ 1.4 ppm). 19F^{19}F-NMR detects the fluorine substituent (δ -110 to -120 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves steric effects from the tert-butyl group and piperazine-methyl substitution, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the boronic acid’s LUMO energy correlates with its ability to form transmetalation intermediates with palladium catalysts. Solvent effects (e.g., DMF vs. THF) are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies mitigate competing side reactions during the coupling of the piperazine moiety to the fluorophenylboronic acid core?

  • Methodological Answer :

  • Protection/Deprotection : Boc protection of piperazine prevents unwanted nucleophilic attack during alkylation steps. Deprotection with TFA/CH2 _2Cl2_2 (1:1) ensures clean removal without boronic acid degradation .
  • Catalytic Optimization : Palladium-mediated coupling (e.g., Buchwald-Hartwig conditions) minimizes aryl halide byproducts. Monitoring reaction progress via LC-MS ensures intermediate stability .

Q. How does the fluorine substituent influence the electronic properties and biological activity of this compound?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances the boronic acid’s Lewis acidity, improving Suzuki coupling efficiency. In medicinal chemistry, the 3-fluoro substitution alters pharmacokinetic properties (e.g., metabolic stability) by blocking cytochrome P450 oxidation sites. Comparative studies with non-fluorinated analogs using in vitro assays (e.g., enzyme inhibition) quantify this effect .

Q. What contradictions exist in reported data on the thermal stability of tert-butoxycarbonyl-protected intermediates?

  • Methodological Answer : Some studies report Boc group decomposition at ~150°C , while others note stability up to 180°C under inert atmospheres . These discrepancies arise from differences in analytical methods (e.g., TGA vs. DSC). Researchers should validate thermal stability via combined TGA-DSC and confirm decomposition products with GC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid
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4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid

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